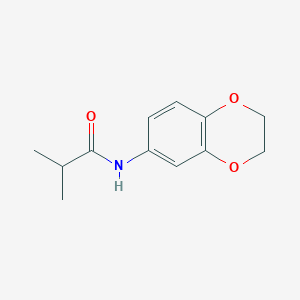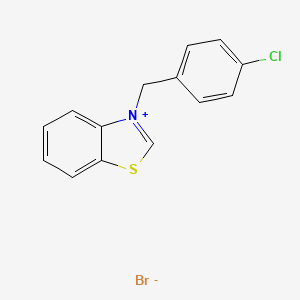![molecular formula C21H18BrNO B5230142 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMOC-Lys(Boc)-OH or Fmoc-Lys(Boc)-OH, which is a derivative of lysine.
Mecanismo De Acción
The mechanism of action of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is not well understood. However, it is believed that the Fmoc group in this compound acts as a protecting group for the amino group of lysine during peptide synthesis. This compound is also known to interact with other molecules in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in peptide synthesis. This compound is also readily available from commercial sources. However, one of the limitations of this compound is its cost, which may limit its use in some research studies. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide. One potential direction is to further investigate its antimicrobial activity and potential use as an antimicrobial agent. Another potential direction is to explore its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and materials science.
Métodos De Síntesis
The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide involves the reaction of 4-methylpyridine with 2-bromoacetylfluorene in the presence of a base. The product is then purified by column chromatography to obtain the final compound. This method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been widely used in scientific research due to its potential applications in various fields. It is primarily used as a building block in the synthesis of peptides and proteins. The Fmoc group in this compound is commonly used as a protecting group for the amino group of lysine during peptide synthesis. This compound has also been used in the synthesis of Fmoc-protected amino acids and peptides for use in drug discovery.
Propiedades
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-8-10-22(11-9-15)14-21(23)17-6-7-20-18(13-17)12-16-4-2-3-5-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJJORRVWLRSR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-2-fluorenyl)-2-(4-methyl-1-pyridiniumyl)-1-ethanone bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)


![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)

![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

